molecular formula C19H16F3N3O4S B13700120 N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide

N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide

Cat. No.: B13700120
M. Wt: 439.4 g/mol
InChI Key: JPCPIBFSKYYBCQ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, trifluoromethyl, and pyrimidinyl groups attached to a benzenesulfonamide core, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 2,4-Dimethoxybenzyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable nucleophile, such as an amine, under acidic or basic conditions to form the benzyl intermediate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.

    Coupling with Pyrimidinyl Group: The final step involves coupling the intermediate with a pyrimidinyl derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-Dimethoxybenzyl)-3-(4-pyrimidinyl)benzenesulfonamide
  • N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(3-pyridinyl)benzenesulfonamide
  • N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyridinyl)benzenesulfonamide

Uniqueness

N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide stands out due to the presence of both trifluoromethyl and pyrimidinyl groups, which confer unique chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C19H16F3N3O4S

Molecular Weight

439.4 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2,4,6-trifluoro-N-pyrimidin-4-ylbenzenesulfonamide

InChI

InChI=1S/C19H16F3N3O4S/c1-28-14-4-3-12(17(9-14)29-2)10-25(18-5-6-23-11-24-18)30(26,27)19-15(21)7-13(20)8-16(19)22/h3-9,11H,10H2,1-2H3

InChI Key

JPCPIBFSKYYBCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN(C2=NC=NC=C2)S(=O)(=O)C3=C(C=C(C=C3F)F)F)OC

Origin of Product

United States

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